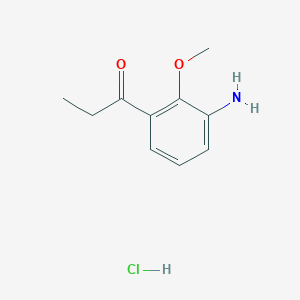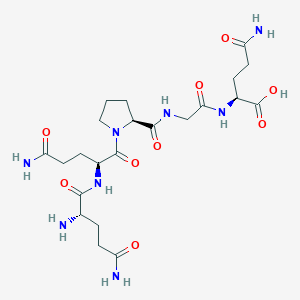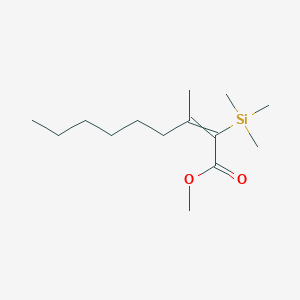![molecular formula C14H30O3Si B14201211 {[1-(3,3-Dimethyloxiran-2-yl)-2-methylpropan-2-yl]peroxy}(triethyl)silane CAS No. 830345-42-1](/img/structure/B14201211.png)
{[1-(3,3-Dimethyloxiran-2-yl)-2-methylpropan-2-yl]peroxy}(triethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1-(3,3-Dimethyloxiran-2-yl)-2-methylpropan-2-yl]peroxy}(triethyl)silane is a chemical compound known for its unique structure and reactivity. It contains a peroxy group, an oxirane ring, and a triethylsilane moiety, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(3,3-Dimethyloxiran-2-yl)-2-methylpropan-2-yl]peroxy}(triethyl)silane typically involves the reaction of 3,3-dimethyloxirane with 2-methylpropan-2-yl hydroperoxide in the presence of a triethylsilane reagent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
{[1-(3,3-Dimethyloxiran-2-yl)-2-methylpropan-2-yl]peroxy}(triethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The peroxy group can participate in oxidation reactions, converting substrates into their oxidized forms.
Reduction: The compound can be reduced under specific conditions to form different products.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield epoxides or alcohols, while substitution reactions can produce a variety of substituted oxirane derivatives .
Applications De Recherche Scientifique
{[1-(3,3-Dimethyloxiran-2-yl)-2-methylpropan-2-yl]peroxy}(triethyl)silane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying oxidative stress.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of {[1-(3,3-Dimethyloxiran-2-yl)-2-methylpropan-2-yl]peroxy}(triethyl)silane involves the interaction of its peroxy group with various molecular targets. The peroxy group can generate reactive oxygen species, which can then interact with cellular components, leading to oxidative stress or other biochemical effects. The oxirane ring can also participate in nucleophilic addition reactions, further contributing to its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
[1-(3,3-Dimethyloxiran-2-yl)-2-methylpropan-2-yl]peroxy-triethylsilane: Similar in structure but may have different reactivity and applications.
[2-(3,3-Dimethyloxiran-2-yl)-1-phenylethyl]peroxy-triethylsilane: Another similar compound with potential differences in chemical behavior and uses.
Uniqueness
{[1-(3,3-Dimethyloxiran-2-yl)-2-methylpropan-2-yl]peroxy}(triethyl)silane is unique due to its combination of a peroxy group, oxirane ring, and triethylsilane moiety. This unique structure imparts distinct reactivity and versatility, making it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
830345-42-1 |
|---|---|
Formule moléculaire |
C14H30O3Si |
Poids moléculaire |
274.47 g/mol |
Nom IUPAC |
[1-(3,3-dimethyloxiran-2-yl)-2-methylpropan-2-yl]peroxy-triethylsilane |
InChI |
InChI=1S/C14H30O3Si/c1-8-18(9-2,10-3)17-16-13(4,5)11-12-14(6,7)15-12/h12H,8-11H2,1-7H3 |
Clé InChI |
GJLBSQZEBVIOFX-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)OOC(C)(C)CC1C(O1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14201134.png)
![N-(2-Cyanoethyl)-4'-(heptyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14201149.png)
![Spiro[1,4-dioxane-2,9'-fluorene]](/img/structure/B14201151.png)
![{4-[(4-Bromophenyl)methyl][1,4'-bipiperidin]-1'-yl}(2-methoxyphenyl)methanone](/img/structure/B14201153.png)

![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)acetonitrile](/img/structure/B14201158.png)








